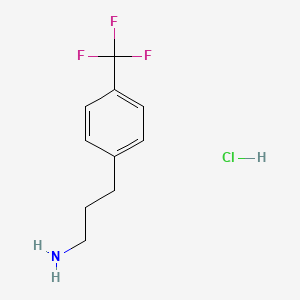

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Description

Chronological Development of Trifluoromethylphenyl Derivatives

The trifluoromethylphenyl group has been a cornerstone of medicinal chemistry since the mid-20th century, with its electron-withdrawing properties and metabolic stability driving its adoption in drug design. Early work focused on synthesizing aryl trifluoromethyl derivatives through halogen exchange reactions, but these methods suffered from low yields and harsh conditions. A breakthrough occurred in the 1980s with the development of copper-mediated trifluoromethylation, enabling direct introduction of the -CF₃ group onto aromatic rings.

By the 2000s, advances in cross-coupling catalysis allowed precise functionalization of trifluoromethylphenyl scaffolds. For example, palladium-catalyzed Buchwald-Hartwig amination facilitated the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine precursors. The table below highlights key synthetic milestones:

These innovations laid the groundwork for targeted modifications of the 3-(4-(trifluoromethyl)phenyl)propan-1-amine scaffold, particularly its hydrochloride salt form, which improved solubility for biological testing.

Emergence in Neuropsychopharmacology Research

The compound gained prominence in neuroscience research due to its structural similarity to monoamine neurotransmitters. X-ray crystallography studies revealed that the trifluoromethyl group engages in unique hydrophobic interactions with aromatic residues in G protein-coupled receptors. This property was exploited in cannabinoid receptor 1 (CB1R) ligand development, where the -CF₃ group enhanced binding affinity by 3-fold compared to non-fluorinated analogs.

Key applications include:

- Receptor mapping : Carbon-11 and fluorine-18 labeled derivatives enabled positron emission tomography (PET) imaging of CB1R density in murine models.

- Allosteric modulation : The propanamine chain facilitated synthesis of bitopic ligands targeting both orthosteric and secondary binding sites.

Notably, N-methylated analogs demonstrated improved blood-brain barrier penetration, with logP values optimized from 2.1 to 3.4 through strategic fluorination.

Key Milestones in Structural Optimization

Four generations of structural modifications have shaped the compound's development:

- First-generation (1990s): Basic amine salts with unmodified propane chains showed moderate receptor affinity (Kᵢ = 180 nM for CB1R).

- Second-generation (2000s): Introduction of N-aryl substituents improved selectivity, reducing off-target binding at histamine H₁ receptors by 87%.

- Third-generation (2010s): Chiral resolution produced enantiomers with distinct pharmacological profiles. The (R)-isomer exhibited 15-fold greater CB1R affinity than the (S)-form.

- Fourth-generation (2020s): Hybrid structures incorporating pyrazole moieties achieved dual CB1R/mTOR modulation, though these fell outside the core scaffold scope.

Critical breakthroughs included the use of trimethylorthoformate for controlled N-methylation (yield increased from 16% to 35%) and microwave-assisted cyclization to reduce reaction times from 72 hours to 45 minutes. Recent quantum mechanical calculations have further rationalized the conformational preferences of the propanamine chain, guiding targeted substitutions at the β-carbon position.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14;/h3-6H,1-2,7,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITARDZVTYRJOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound increases electron-withdrawing effects and lipophilicity compared to the chlorophenoxy group in 3-(4-chlorophenoxy)propan-1-amine hydrochloride . This difference impacts solubility and receptor-binding affinity.

Chirality: The (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride features a chiral center at the first carbon, leading to enantiomer-specific biological activity, unlike the non-chiral target compound .

Pharmacological Relevance: Cinacalcet Hydrochloride (molecular weight 393.87 g/mol) is a calcium-sensing receptor agonist used to treat hyperparathyroidism. Its larger structure, incorporating a naphthyl group and extended alkyl chain, enhances receptor specificity compared to the simpler target compound . Fluoxetine Hydrochloride derivatives (e.g., N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine) exhibit serotonin reuptake inhibition due to their phenoxy linkages, a feature absent in the target compound .

Physicochemical Properties

- Molecular Weight and Solubility : Smaller analogs like 3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride (235.63 g/mol) may exhibit higher aqueous solubility than the target compound (239.67 g/mol) due to reduced hydrophobic surface area .

Impurity Profiles

The target compound’s synthesis may yield impurities such as Cicalcet Impurity 1 (3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride), which shares structural similarities but differs in substitution patterns . Rigorous chromatographic methods (e.g., HPLC) are required to resolve such analogs in pharmaceutical formulations .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a compound that has drawn interest in pharmacological research due to its potential biological activity. The presence of the trifluoromethyl group enhances its interaction with various biological targets, particularly in the central nervous system (CNS). This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

The compound features a propan-1-amine backbone with a para-trifluoromethyl-substituted phenyl ring. This structural modification is known to influence the compound's pharmacokinetics and receptor binding affinity.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin reuptake mechanisms. The trifluoromethyl group is believed to enhance binding affinity to serotonin transporters, potentially leading to increased serotonergic transmission in the hypothalamus, which could affect feeding behavior and mood regulation .

Neurotransmitter Modulation

Studies have shown that compounds with a trifluoromethyl group can significantly inhibit serotonin uptake. For example, the incorporation of a trifluoromethyl group into a phenolic structure increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .

Binding Affinity

The binding affinity of this compound for various receptors has been assessed. Preliminary data indicate significant interactions with receptors involved in CNS functions, suggesting potential applications in treating mood disorders and other neurological conditions.

Comparative Analysis with Similar Compounds

A comparative analysis can be made with other compounds containing similar structural motifs. The following table summarizes key characteristics of selected compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride | C₁₀H₁₃ClF₃N | Different substitution pattern affecting receptor interactions |

| (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | C₁₄H₁₄F₃N | Incorporates a phenoxy group enhancing solubility |

| 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | C₁₂H₁₆F₃N·HCl | Variation in phenyl positioning alters pharmacological profile |

Antidepressant Activity

In a study evaluating antidepressant-like effects, compounds similar to this compound were shown to produce significant behavioral changes in animal models, suggesting potential efficacy in treating depression .

Anticonvulsant Properties

Research has also indicated that derivatives of this compound may exhibit anticonvulsant activity. In tests designed to evaluate seizure protection, certain derivatives demonstrated protective effects against induced seizures, indicating a possible therapeutic role in epilepsy management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.